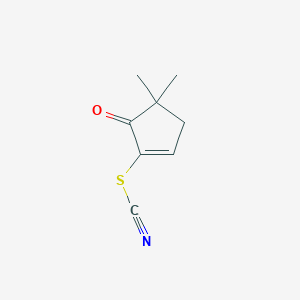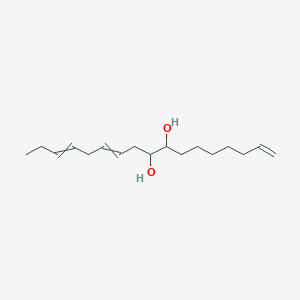
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl group attached to a heptanamide chain, which is further modified with a trichloroacetamido group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide typically involves a multi-step process. One common method starts with the preparation of the heptanamide backbone, followed by the introduction of the phenyl group and the trichloroacetamido group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems helps in maintaining consistent quality and minimizing waste.
化学反応の分析
Types of Reactions
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in inhibiting or activating certain biological processes.
類似化合物との比較
Similar Compounds
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide: Similar in structure but with a trifluoroacetamido group instead of a trichloroacetamido group.
N-Phenyl-7-(2,2,2-dichloroacetamido)heptanamide: Contains a dichloroacetamido group, leading to different chemical properties.
N-Phenyl-7-(2,2,2-bromoacetamido)heptanamide: Features a bromoacetamido group, which affects its reactivity and applications.
Uniqueness
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide is unique due to the presence of the trichloroacetamido group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
特性
CAS番号 |
651767-96-3 |
|---|---|
分子式 |
C15H19Cl3N2O2 |
分子量 |
365.7 g/mol |
IUPAC名 |
N-phenyl-7-[(2,2,2-trichloroacetyl)amino]heptanamide |
InChI |
InChI=1S/C15H19Cl3N2O2/c16-15(17,18)14(22)19-11-7-2-1-6-10-13(21)20-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,22)(H,20,21) |
InChIキー |
CBRGSCMCWPERRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


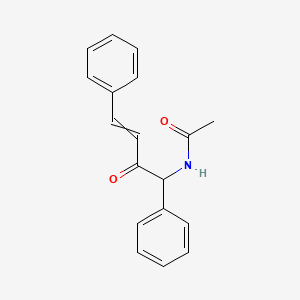
![3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one](/img/structure/B12541501.png)
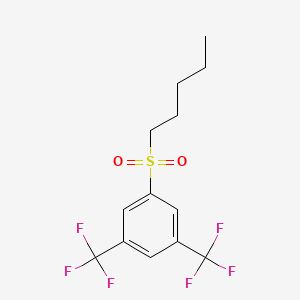
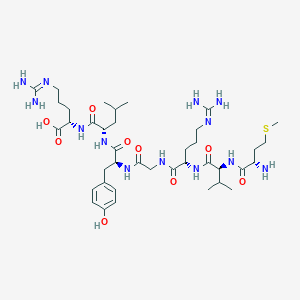
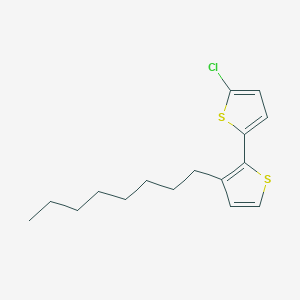
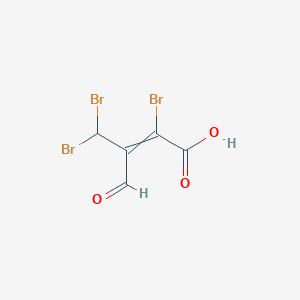
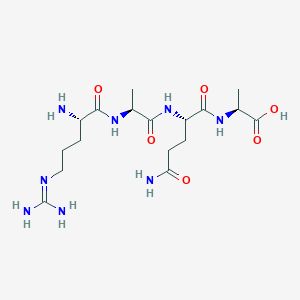
![(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile](/img/structure/B12541536.png)
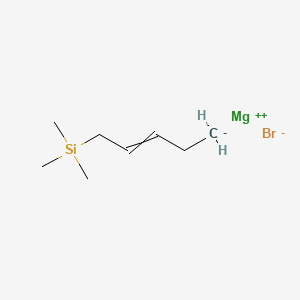
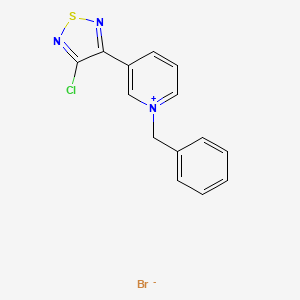
![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
